molecular formula C20H32N4O3 B6976506 4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide

4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide

Cat. No.: B6976506
M. Wt: 376.5 g/mol
InChI Key: CXPGFWUCZYIGIK-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide: [_{{{CITATION{{{_2{Protective Effects of a Piperazine Derivative [N-{4-4-(2-methoxy .... This compound features a methoxy group, a piperazine ring, and an azepane ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives. Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis to enhance efficiency and yield. These methods allow for the large-scale production of the compound while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide: can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Protective Effects of a Piperazine Derivative [N-{4-4-(2-methoxy ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: : Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as alkyl halides or amines.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.

Scientific Research Applications

4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: : The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.

  • Medicine: : It is being investigated for its therapeutic properties, including its potential use in treating neurological disorders and other medical conditions.

  • Industry: : The compound's unique properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The piperazine ring, in particular, plays a crucial role in binding to receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound's ability to modulate biological processes makes it a promising candidate for further research.

Comparison with Similar Compounds

4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide: can be compared with other similar compounds, such as N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide and 4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]piperidine-1-carboxamide . While these compounds share structural similarities, This compound is unique due to its methoxy group and azepane ring, which contribute to its distinct chemical properties and reactivity.

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials, pharmaceuticals, and other products. Further research is needed to fully understand its mechanism of action and to explore its full range of applications.

Properties

IUPAC Name

4-methoxy-N-[2-(2-piperazin-1-ylethoxy)phenyl]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O3/c1-26-17-5-4-11-24(12-8-17)20(25)22-18-6-2-3-7-19(18)27-16-15-23-13-9-21-10-14-23/h2-3,6-7,17,21H,4-5,8-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPGFWUCZYIGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(CC1)C(=O)NC2=CC=CC=C2OCCN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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